molecular formula C7H7N3O3 B145875 2-Amino-3-nitrobenzamide CAS No. 313279-12-8

2-Amino-3-nitrobenzamide

Cat. No.: B145875
CAS No.: 313279-12-8
M. Wt: 181.15 g/mol
InChI Key: RMLPQVFYXZMJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-nitrobenzamide, also known as 3-nitroaniline, is an organic compound with the chemical formula C6H6N2O2. It is a colorless solid that is soluble in water and is used in a variety of applications, including drug synthesis and laboratory experiments. 3-Nitroaniline is a nitroaromatic compound that has a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Chemotherapeutic Potential

2-Amino-3-nitrobenzamide and its derivatives have shown potential in chemotherapeutic applications. A study demonstrated that 4-iodo-3-nitrobenzamide, a derivative, exhibited action against various tumor cells. This compound was reduced by tumor cells to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide, showing significant tumor cell killing ability without toxicity in animal models (Mendeleyev et al., 1995).

Bioactivation in Cancer Therapy

Another relevant aspect is the bioactivation of compounds like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, which is the active form of a cytotoxin used in cancer therapy. This compound undergoes a bioreduction process, enhancing its cytotoxicity and effectiveness in forming DNA-DNA interstrand crosslinks in cells, a key mechanism in its antitumor activity (Knox et al., 1991).

Synthesis of Chlorantraniliprole

In the field of chemistry, this compound has been used as a key intermediate in the synthesis of chlorantraniliprole, an important compound with applications in various areas (Chen Yi-fen et al., 2010).

Antiarrhythmic Activity

Research has also explored the synthesis of N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides, showing promising results in antiarrhythmic activity. These compounds have been considered for further pharmacological and toxicological studies due to their significant effects (Likhosherstov et al., 2014).

Antibacterial Properties

Novel sulfonamides containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, have exhibited antibacterial activity against S. aureus and E. coli. These derivatives, including N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides, show potential in antibacterial applications (Rafiee Pour et al., 2019).

Safety and Hazards

2-Amino-3-nitrobenzamide is associated with some safety hazards. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 . Precautionary statements include P280-P305+P351+P338-P310 .

Properties

IUPAC Name

2-amino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLPQVFYXZMJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444980
Record name 2-amino-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313279-12-8
Record name 2-amino-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-nitrobenzoic acid (prepared using the procedure as described in U.S. Pat. No. 6,737,421, EXAMPLE 2, part b) in dimethoxyethane (DME, 7.1 mL/g), was added thionyl chloride (1.33 equivalents). The mixture was stirred at 50° C. for 12 hours, cooled and slowly added to concentrated ammonium hydroxide (22 equivalents). The mixture was stirred at 50° C. for 2 hours, water was added, and the mixture was cooled and filtered. The solid was washed with water and isopropanol, and dried under vacuum to give the title compound (89% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-nitrobenzoic acid (5.00 g, 27.47 mmol) in DMSO (30 mL) were added BOP (18.21 g, 41.21 mmol), NH4Cl (4.41 g, 82.41 mmol) and DIPEA (10.63 g, 82.41 mmol) and the reaction mixture was stirred at rt for 14 h and it was quenched with ice-water and the precipitate obtained was filtered, washed with Et2O and dried to afford 4.90 g of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.48 (br s, 2H), 8.19-8.17 (m, 2H), 7.96-7.94 (d, J=7.2 Hz, 1H), 7.62 (br s, 1H), 6.71-6.65 (t, J=7.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18.21 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 g
Type
reactant
Reaction Step One
Name
Quantity
10.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 100 g (0.55 mol) of acid 5 in 600 ml of tetrahydrofuran (THF) and 1 ml of N,N-dimethylformamide (DMF) 131 g (1.1 mol) of thionyl chloride were added. The mixture was stirred under reflux for 4 h and at room temperature for 12 h. The mixture was concentrated to 300 ml and added to a mixture of 1500 g of ice and 1500 ml of ammonia. The mixture was stirred for 3 h at 5° C. The resulting crystals were isolated at 10° C., washed with water, 100 ml of iso-propanol, and 100 ml of MTBE and dried in a vacuum oven at 50° C. Recrystallisation from toluene/MTBE (3/1). Yield: 68%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.